(2R)-2-(5-Fluoropyridin-2-yl)propanoic acid
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Overview
Description
(2R)-2-(5-Fluoropyridin-2-yl)propanoic acid: is a fluorinated pyridine derivative. Fluorinated compounds are of significant interest in various fields due to their unique chemical and biological properties. The presence of a fluorine atom in the aromatic ring often imparts enhanced stability, reactivity, and biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by thermal decomposition to introduce the fluorine atom . Another method is the Umemoto reaction, which uses electrophilic fluorinating agents to achieve selective fluorination .
Industrial Production Methods: Industrial production of fluorinated pyridines often employs scalable methods such as the use of fluorinating reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: (2R)-2-(5-Fluoropyridin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridines with various functional groups.
Scientific Research Applications
Chemistry: (2R)-2-(5-Fluoropyridin-2-yl)propanoic acid is used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts .
Biology and Medicine: Fluorinated pyridines are often explored for their potential as pharmaceutical agents due to their enhanced metabolic stability and bioavailability. They are investigated for their anti-inflammatory, antiviral, and anticancer properties .
Industry: In the industrial sector, fluorinated pyridines are used in the development of agrochemicals and specialty chemicals. Their unique properties make them suitable for applications in crop protection and material science .
Mechanism of Action
The mechanism of action of (2R)-2-(5-Fluoropyridin-2-yl)propanoic acid involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity to enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,3-Difluoropyridine
- 2,4-Difluoropyridine
Comparison: (2R)-2-(5-Fluoropyridin-2-yl)propanoic acid is unique due to the specific position of the fluorine atom and the propanoic acid group. This structural arrangement can lead to distinct chemical reactivity and biological activity compared to other fluorinated pyridines. For example, the presence of the propanoic acid group can enhance the compound’s solubility and facilitate its incorporation into more complex molecules .
Properties
IUPAC Name |
(2R)-2-(5-fluoropyridin-2-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-5(8(11)12)7-3-2-6(9)4-10-7/h2-5H,1H3,(H,11,12)/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTNNUFIJSCMHK-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC=C(C=C1)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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